- Formation of 4-halo-4-nitrocyclohexa-2,5-dienones on nitration of p-halophenols and p-halophenyl acetates, Tetrahedron, 1989, 45(5), 1299-210
Cas no 946-31-6 (2-Chloro-4,6-dinitrophenol)
2-Chloro-4,6-dinitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4,6-dinitrophenol
- 2-Chlor-4,6-dinitrophenol
- 2-Chloro-4
- 2,4-Dinitro-6-chlorophenol
- NSC 3
- NSC 38993
- NSC 6072
- 2-Chloro-4,6-dinitrophenol (ACI)
- 6-Chloro-2,4-dinitrophenol
-
- MDL: MFCD00024234
- Inchi: 1S/C6H3ClN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H
- InChI Key: PCBCIXWBAPIVDV-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C([N+](=O)[O-])C(O)=C(Cl)C=1)=O
Computed Properties
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
Experimental Properties
- Color/Form: Yellow crystals
- Density: 1.769±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 110-114 °C (lit.)
- Solubility: Very slightly soluble (0.2 g/l) (25 º C),
- Solubility: Not determined
2-Chloro-4,6-dinitrophenol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 3335
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
- RTECS:SK4200000
-
Hazardous Material Identification:
- HazardClass:9
- PackingGroup:None
- Storage Condition:Store at room temperature
2-Chloro-4,6-dinitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C423213-50mg |
2-Chloro-4,6-dinitrophenol |
946-31-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C423213-100mg |
2-Chloro-4,6-dinitrophenol |
946-31-6 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C423213-500mg |
2-Chloro-4,6-dinitrophenol |
946-31-6 | 500mg |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00658-25g |
2-Chloro-4,6-dinitrophenol |
946-31-6 | 97% | 25g |
¥4658.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 124613-25G |
2-Chloro-4,6-dinitrophenol |
946-31-6 | 25g |
¥2008.22 | 2023-12-10 | ||
| abcr | AB509655-1 g |
2-Chloro-4,6-dinitrophenol, 95%; . |
946-31-6 | 95% | 1g |
€110.40 | 2023-04-18 | |
| abcr | AB509655-5 g |
2-Chloro-4,6-dinitrophenol, 95%; . |
946-31-6 | 95% | 5g |
€228.70 | 2023-04-18 | |
| abcr | AB509655-25 g |
2-Chloro-4,6-dinitrophenol, 95%; . |
946-31-6 | 95% | 25g |
€591.60 | 2023-04-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-230142-25g |
2-Chloro-4,6-dinitrophenol, |
946-31-6 | 25g |
¥2745.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-230142-25 g |
2-Chloro-4,6-dinitrophenol, |
946-31-6 | 25g |
¥2,745.00 | 2023-07-11 |
2-Chloro-4,6-dinitrophenol Production Method
Production Method 1
Production Method 2
- Study of the reaction of mono- and dinitrophenols with dimethyl-, diethyl-, and diisopropylchloramines, Vopr. Khimii, 1977, (12), 20-6
Production Method 3
- Nitration of 3-hydroxycoumarins, Science and Culture, 1971, 37(7),
Production Method 4
- Nitrogen Oxides and Nitric Acid Enable the Sustainable Hydroxylation and Nitrohydroxylation of Benzenes under Visible Light Irradiation, Journal of Organic Chemistry, 2018, 83(1), 431-436
Production Method 5
- New one-pot synthesis of 4-hydroxybenzaldehyde derivatives and picric acid from 4-hydroxyphenylglycine with HNO3/H2O, Bulletin of the Korean Chemical Society, 2009, 30(11), 2819-2822
Production Method 6
Production Method 7
- Ammonolysis of aryl toluenesulfonate esters: evidence for the concerted displacement of the aryl oxide group, Journal of the Chemical Society, 1983, (10), 1563-7
Production Method 8
- Picryl derivatives of 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one, Journal of Heterocyclic Chemistry, 1990, 27(3), 575-7
Production Method 9
- Chloronitroanilines and chloronitrophenols, European Patent Organization, , ,
Production Method 10
- 6-Chloro-2,4-dinitrophenol, Federal Republic of Germany, , ,
2-Chloro-4,6-dinitrophenol Raw materials
- Benzeneacetic acid, a-amino-3-chloro-4-hydroxy-
- Phenol, 2-chloro-4,6-dinitro-, 4-methylbenzenesulfonate (ester)
- (2-chlorophenyl)boronic acid
- 2-Chloro-4-nitrophenol
2-Chloro-4,6-dinitrophenol Preparation Products
2-Chloro-4,6-dinitrophenol Suppliers
2-Chloro-4,6-dinitrophenol Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Additional information on 2-Chloro-4,6-dinitrophenol
Professional Introduction to 2-Chloro-4,6-dinitrophenol (CAS No. 946-31-6)
2-Chloro-4,6-dinitrophenol, identified by its CAS number 946-31-6, is a significant compound in the field of chemical and pharmaceutical research. This compound, characterized by its chloro and dinitro substituents on a phenolic backbone, has garnered considerable attention due to its versatile applications in synthetic chemistry and material science. The structural features of 2-Chloro-4,6-dinitrophenol make it a valuable intermediate in the synthesis of various pharmacologically active molecules, dyes, and specialty chemicals.
The chemical properties of 2-Chloro-4,6-dinitrophenol are influenced by the presence of both electron-withdrawing nitro groups and an electron-donating chloro group. These substituents contribute to its reactivity, making it a useful building block in organic synthesis. The nitro groups enhance its ability to participate in nucleophilic substitution reactions, while the chloro group can undergo various transformations, including displacement reactions and coupling reactions. This dual functionality has been exploited in the development of novel compounds with potential applications in medicinal chemistry.
In recent years, 2-Chloro-4,6-dinitrophenol has been studied for its role in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop intermediates for antibiotics, antiviral agents, and anti-inflammatory drugs. The compound's ability to undergo selective functionalization has made it a cornerstone in the construction of complex molecular architectures. For instance, studies have demonstrated its utility in the preparation of heterocyclic compounds, which are prevalent in many pharmacologically relevant molecules.
The pharmaceutical industry has shown particular interest in derivatives of 2-Chloro-4,6-dinitrophenol due to their potential therapeutic effects. Researchers have investigated its derivatives as candidates for treating various diseases, including infectious diseases and chronic conditions. The nitro groups on the phenol ring can be reduced to amine functionalities, which can then be further modified to produce bioactive molecules. Additionally, the chloro group can be replaced with other functional groups to tailor the properties of the resulting compounds.
Advances in synthetic methodologies have further expanded the applications of 2-Chloro-4,6-dinitrophenol. Modern techniques such as flow chemistry and catalytic processes have enabled more efficient and scalable production of this compound and its derivatives. These innovations have not only improved the accessibility of 2-Chloro-4,6-dinitrophenol but also facilitated its use in large-scale pharmaceutical manufacturing. The compound's versatility makes it a valuable asset in the chemist's toolkit for developing new drugs and materials.
The environmental impact of using 2-Chloro-4,6-dinitrophenol has also been a focus of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. Sustainable chemistry approaches are being explored to ensure that the production of this compound is environmentally friendly. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing and pharmaceutical development.
In conclusion, 2-Chloro-4,6-dinitrophenol, with its CAS number 946-31-6, is a multifaceted compound with significant applications in chemical synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for developing novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to remain a key player in the advancement of medicinal chemistry and material science.
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